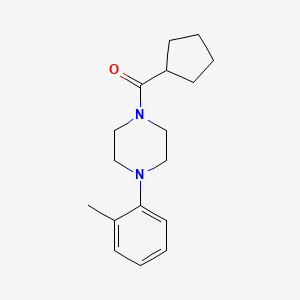![molecular formula C19H23BrO4 B4990774 5-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B4990774.png)
5-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene is a chemical compound that belongs to the family of benzene derivatives. It is commonly known as BODIPY, which stands for boron-dipyrromethene, and is widely used in scientific research applications. In
Mechanism of Action
The mechanism of action of BODIPY involves the absorption of light by the compound, followed by the emission of fluorescence. The absorption spectrum of BODIPY is dependent on the substituents on the benzene ring, while the emission spectrum is relatively broad and can be tuned by changing the solvent or the environment. The fluorescence of BODIPY is highly sensitive to the local environment, such as pH, polarity, and viscosity. This property makes BODIPY an excellent tool for studying biological processes.
Biochemical and Physiological Effects:
BODIPY has low toxicity and is generally considered safe for use in biological systems. It has been shown to be stable under physiological conditions and does not interfere with cellular processes. BODIPY has been used to study various biological processes, such as protein-protein interactions, lipid metabolism, and DNA replication. Additionally, BODIPY has been used to visualize cellular structures, such as mitochondria and lysosomes.
Advantages and Limitations for Lab Experiments
The advantages of using BODIPY in lab experiments include its high fluorescence quantum yield, photostability, and low toxicity. BODIPY is also relatively easy to synthesize and can be easily modified to tailor its properties for specific applications. However, BODIPY has some limitations, such as its sensitivity to the local environment, which can cause variations in fluorescence intensity. Additionally, BODIPY has limited solubility in aqueous solutions, which can limit its use in biological systems.
Future Directions
For BODIPY research include the development of new derivatives with improved properties and the application of BODIPY in new areas of research, such as neuroscience and drug discovery.
Synthesis Methods
The synthesis of BODIPY involves the reaction of a boron complex with a dipyrromethene derivative. The boron complex is usually trialkylborane, while the dipyrromethene derivative is a substituted benzene. The reaction takes place under mild conditions and yields a highly fluorescent compound. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
BODIPY is widely used in scientific research applications due to its unique properties, such as high fluorescence quantum yield, photostability, and low toxicity. It is commonly used as a fluorescent dye for labeling biomolecules, such as proteins, nucleic acids, and lipids. BODIPY has also been used as a sensor for detecting various analytes, such as metal ions, pH, and reactive oxygen species. Additionally, BODIPY has been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer.
properties
IUPAC Name |
5-bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO4/c1-14-12-16(20)13-15(2)19(14)24-11-9-22-8-10-23-18-6-4-17(21-3)5-7-18/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULFBKWWKKIBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCOC2=CC=C(C=C2)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-5-(cyclobutylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990692.png)
![2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B4990699.png)

![1,3-dimethyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990702.png)
![1-methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4990706.png)
![[2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]diethylamine dihydrochloride](/img/structure/B4990707.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B4990713.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4990729.png)
![2-{2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4990730.png)
![1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B4990737.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4990767.png)
![1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4990782.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-phenylpiperazine](/img/structure/B4990785.png)